Product packaging for 3-[(2-Methoxycyclopentyl)oxy]azetidine(Cat. No.:)

3-[(2-Methoxycyclopentyl)oxy]azetidine

Cat. No.: B13068083
M. Wt: 171.24 g/mol
InChI Key: LLOUHYRLXVHSCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-Methoxycyclopentyl)oxy]azetidine is a synthetically produced azetidine derivative of interest in pharmaceutical and chemical research. Azetidines are four-membered saturated heterocycles known to serve as key pharmacophores in medicinal chemistry due to their constrained ring structure, which can influence the potency, selectivity, and metabolic stability of drug candidates . This compound features a unique ether linkage connecting the azetidine ring to a 2-methoxycyclopentyl group, making it a promising building block for the development of novel molecular entities. The primary research value of this compound lies in its potential as a versatile synthetic intermediate. Researchers can utilize it to introduce the azetidine moiety into larger, more complex molecules. Azetidine-containing structures are found in compounds with a range of biological activities and are present in certain marketed therapeutics, such as the antihypertensive drug azelnidipine . The specific stereochemistry of the cyclopentyl ring may also be exploited to study stereostructure-activity relationships in drug discovery programs. As a handling note, azetidine and its simple derivatives are typically characterized as highly flammable liquids with flash points below 0°C . Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are essential. This product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO2 B13068083 3-[(2-Methoxycyclopentyl)oxy]azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

3-(2-methoxycyclopentyl)oxyazetidine

InChI

InChI=1S/C9H17NO2/c1-11-8-3-2-4-9(8)12-7-5-10-6-7/h7-10H,2-6H2,1H3

InChI Key

LLOUHYRLXVHSCE-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC1OC2CNC2

Origin of Product

United States

Synthetic Methodologies for 3 2 Methoxycyclopentyl Oxy Azetidine

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis of 3-[(2-Methoxycyclopentyl)oxy]azetidine suggests that the most logical and efficient disconnection is at the ether linkage (C-O bond). This bond can be formed via a nucleophilic substitution, most commonly a Williamson ether synthesis. This primary disconnection generates two key synthons: a nucleophilic 3-hydroxyazetidine derivative and an electrophilic 2-methoxycyclopentyl species.

Figure 1: Primary Retrosynthetic Disconnection

This strategy is advantageous as it breaks down the complex target into two more manageable, independently synthesizable fragments. The azetidine (B1206935) nitrogen would require a suitable protecting group (e.g., Boc, Cbz, or Benzyl) during the coupling step to prevent N-alkylation and facilitate purification. Subsequent deprotection would yield the final target compound.

Further disconnection of the 3-hydroxyazetidine synthon typically involves breaking the C-N bonds of the ring, leading back to an acyclic precursor such as a 1,3-dihalo-2-propanol derivative and a primary amine, indicating a cyclization strategy for its forward synthesis. The 2-methoxycyclopentyl synthon can be disconnected to 2-methoxycyclopentanol, which in turn derives from simpler precursors like cyclopentene (B43876) oxide or cyclopentane-1,2-diol.

Approaches to the Azetidine Ring Scaffold

The construction of the 3-hydroxyazetidine core is a critical phase of the synthesis. Several established methods are available for forming the strained azetidine ring.

The most common and direct method for synthesizing 3-hydroxyazetidines is through the intramolecular cyclization of an appropriate acyclic precursor. This typically involves the reaction of epichlorohydrin (B41342) with a primary amine, where the amine serves as the nitrogen source for the heterocycle. The reaction proceeds via an initial nucleophilic attack of the amine on the epoxide, followed by an intramolecular SN2 reaction to form the four-membered ring. The choice of amine is crucial, as the substituent on the nitrogen often acts as a protecting group that can be removed in a later step.

Amine SourceReagents & ConditionsProductYield
Benzylamine1. Water, 0-5°C, 12h; 2. Na₂CO₃, Toluene, Reflux1-Benzyl-3-hydroxyazetidine>86%
Diphenylmethylamine1. Epichlorohydrin; 2. Base-mediated cyclization1-(Diphenylmethyl)-3-hydroxyazetidineHigh
tert-Butylamine1. Epichlorohydrin; 2. Acetylation; 3. Deacetylation3-Hydroxyazetidine hydrochloride51-54%

This table presents illustrative data from various reported syntheses of 3-hydroxyazetidine precursors.

[2+2] Cycloaddition reactions offer a powerful and atom-economical route to the azetidine scaffold. The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, yields an azetidine directly. The reaction is initiated by the photoexcitation of the imine, which then reacts with the alkene. While highly efficient for certain substrates, this method requires specialized photochemical equipment and the substrate scope can be limited by the electronic properties of the reactants and competing side reactions of the excited imine. Recent advances have utilized visible-light photocatalysis to broaden the scope and improve the efficiency of these transformations.

Another viable pathway to the azetidine ring is through the chemical reduction of a corresponding azetidin-2-one (B1220530) (a β-lactam) or an azetidin-3-one. N-protected 3-azetidinones, such as N-Boc-3-azetidinone, are common intermediates. The ketone functionality can be reduced to a hydroxyl group using standard reducing agents like sodium borohydride (B1222165) (NaBH₄). The resulting N-Boc-3-hydroxyazetidine is a direct precursor to the nucleophilic fragment needed for the ether synthesis. The Boc protecting group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) after the ether coupling step.

Table 2: Example Reduction of an Azetidinone Precursor

Starting MaterialReagentProduct
N-Boc-3-azetidinoneNaBH₄ in Methanol (B129727)N-Boc-3-hydroxyazetidine

A more recent and sophisticated strategy involves harnessing the high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs). These highly strained bicyclic compounds can undergo ring-opening reactions with a variety of reagents to produce functionalized azetidines. The reaction is driven by the release of approximately 65 kcal/mol of strain energy. For example, treatment of an ABB with an electrophile and a nucleophile can result in the formal insertion of the electrophile-nucleophile pair across the central C-N bond, leading to a 1,3-disubstituted azetidine. This method provides access to complex azetidine derivatives that would be difficult to prepare using traditional cyclization methods. bris.ac.uknih.govchemrxiv.orgarkat-usa.org

Synthesis of the 2-Methoxycyclopentyl Moiety

The synthesis of the electrophilic 2-methoxycyclopentyl component begins with the preparation of its precursor, 2-methoxycyclopentanol. Two primary routes are commonly considered for its synthesis.

Ring-Opening of Cyclopentene Oxide: The acid- or base-catalyzed ring-opening of cyclopentene oxide with methanol is a direct method to produce 2-methoxycyclopentanol. Acid catalysis (e.g., using H₂SO₄ or a Lewis acid) typically leads to the trans isomer as the major product due to an SN2-like backside attack of methanol on the protonated epoxide.

Selective Methylation of a Diol: An alternative route involves the selective mono-methylation of cyclopentane-1,2-diol. This requires the use of a protecting group strategy to differentiate between the two hydroxyl groups if a specific isomer is desired, or the use of stoichiometric amounts of a methylating agent (e.g., methyl iodide or dimethyl sulfate) with a base like sodium hydride (NaH) to favor mono-alkylation.

Once 2-methoxycyclopentanol is obtained, the hydroxyl group must be converted into a good leaving group to facilitate the subsequent Williamson ether synthesis. This is typically achieved by converting the alcohol into a tosylate (using tosyl chloride and a base like pyridine) or a halide (using reagents like PBr₃ or SOCl₂). This activated electrophile is then ready for coupling with the N-protected 3-hydroxyazetidine.

Cyclopentane (B165970) Ring Formation and Functionalization

The synthesis of the 2-methoxycyclopentyl moiety originates from the formation of a functionalized cyclopentane ring. Numerous methods exist for creating five-membered carbocycles, which can be adapted to generate precursors for the target structure. scribd.combaranlab.org These strategies can be broadly categorized into ring-closing reactions of linear precursors and cycloaddition approaches.

Intramolecular Cyclization: Methods such as the Thorpe-Ingold effect can enhance the rate of ring formation from appropriately substituted linear chains. scribd.com Ionic reactions, including intramolecular aldol (B89426) condensations of 1,6-dicarbonyl compounds or the alkylation of enolates, provide robust pathways to functionalized cyclopentanes. baranlab.org

Cycloaddition Reactions: [3+2] cycloaddition reactions, for instance between a cyclopropyl (B3062369) ketone and an alkene, can generate highly substituted cyclopentane derivatives with excellent control over diastereoselectivity. organic-chemistry.org

Metal-Mediated Cyclizations: Transition-metal-catalyzed reactions, such as the cyclization of 1,6-dienes or the intramolecular hydroalkylation of halide-tethered styrenes, offer efficient routes to the cyclopentane core. organic-chemistry.org

For the synthesis of the desired precursor, a common strategy involves the creation of cyclopentene, which can then be functionalized. For example, an E2 elimination of a bromocyclopentane (B41573) can yield cyclopentene, which serves as a versatile starting point for introducing the required hydroxyl and methoxy (B1213986) groups across the double bond. youtube.com

Stereoselective Methoxy Group Introduction on the Cyclopentyl System

Achieving the correct stereochemistry of the methoxy and hydroxyl groups on the cyclopentane ring is a critical challenge. The trans or cis relationship between these two groups will significantly influence the biological activity of the final compound. A highly effective strategy for achieving this control is through the epoxidation of cyclopentene followed by nucleophilic ring-opening.

Epoxidation of Cyclopentene: Cyclopentene can be treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), to form cyclopentene oxide. This epoxide serves as a key intermediate.

Nucleophilic Ring-Opening: The epoxide can then be opened by a nucleophilic methanol source. Under acidic or basic conditions, methanol can attack one of the electrophilic carbons of the epoxide ring. This S_N2-type reaction occurs via backside attack, leading to a trans stereochemical arrangement of the incoming methoxy group and the resulting hydroxyl group. For instance, acid-catalyzed ring-opening of cyclopentene oxide with methanol would yield trans-2-methoxycyclopentanol.

This two-step sequence is a reliable method for establishing the required 1,2-disubstituted pattern with well-defined trans stereochemistry, providing the key 2-methoxycyclopentanol intermediate for the subsequent etherification step.

Ether Linkage Formation Strategies

The final and crucial step in the synthesis is the formation of the ether bond between the 2-methoxycyclopentanol fragment and the 3-hydroxyazetidine ring. Several classical and modern etherification methods can be employed, each with distinct advantages regarding stereochemical control and reaction conditions.

Williamson Ether Synthesis and Variations

The Williamson ether synthesis is a widely used and fundamental method for preparing ethers. byjus.com The reaction involves the S_N2 displacement of a halide or other suitable leaving group by an alkoxide nucleophile. byjus.commasterorganicchemistry.com

In the context of synthesizing this compound, two main pathways are conceivable:

Pathway A: The alkoxide of N-protected 3-hydroxyazetidine acts as the nucleophile, attacking an electrophilic 2-methoxycyclopentyl derivative.

Pathway B: The alkoxide of 2-methoxycyclopentanol attacks an N-protected azetidine ring with a leaving group at the C3 position.

Mechanism and Considerations: The reaction proceeds via a backside attack characteristic of the S_N2 mechanism. byjus.com For Pathway A, 2-methoxycyclopentanol would first be converted into a derivative with a good leaving group, such as a tosylate (OTs) or a bromide (Br). The alcohol is deprotonated with a strong base like sodium hydride (NaH) to form the tosylate. masterorganicchemistry.com The N-protected 3-hydroxyazetidine is then deprotonated with a base to form the corresponding alkoxide, which subsequently displaces the leaving group.

A variation involves using silver oxide (Ag₂O) as a milder reagent, which can be particularly useful in complex syntheses as it avoids the need for a strong base and the explicit formation of an alkoxide intermediate. libretexts.org

Table 1: Key Aspects of the Williamson Ether Synthesis for this Application
ComponentRoleKey Considerations
N-Protected 3-HydroxyazetidineNucleophile (as alkoxide)Requires deprotonation with a strong base (e.g., NaH). The nitrogen must be protected to prevent side reactions.
2-Methoxycyclopentyl Tosylate/HalideElectrophileSecondary position is susceptible to E2 elimination, which competes with the desired S_N2 substitution.
SolventReaction MediumPolar aprotic solvents like THF or DMF are typically used to solvate the alkoxide. masterorganicchemistry.com

Alkoxymercuration-Demercuration Approaches

Alkoxymercuration-demercuration is a two-step method to form ethers from an alkene and an alcohol without the risk of carbocation rearrangements. libretexts.orgyoutube.com This reaction follows Markovnikov's regioselectivity. libretexts.orgjove.com

Synthetic Application: This pathway could be envisioned to form the target ether by reacting cyclopentene with N-protected 3-hydroxyazetidine.

Alkoxymercuration: Cyclopentene would react with a mercury salt, such as mercury(II) trifluoroacetate (B77799) [(CF₃CO₂)₂Hg], in the presence of N-protected 3-hydroxyazetidine. The alcohol's oxygen atom acts as the nucleophile, attacking the intermediate mercurinium ion bridge. libretexts.orglibretexts.org This attack occurs at the more substituted carbon, leading to the Markovnikov product. The reaction is stereospecific, resulting in anti-addition of the azetidinoxy group and the mercury species across the double bond. libretexts.org

Demercuration: The resulting organomercury intermediate is then treated with a reducing agent, typically sodium borohydride (NaBH₄), which replaces the mercury atom with a hydrogen atom. libretexts.orgmasterorganicchemistry.com

This method offers a viable alternative to the Williamson synthesis, particularly for secondary systems where elimination is a concern. masterorganicchemistry.com It directly couples the two core fragments, bypassing the need to pre-functionalize the cyclopentane ring with a leaving group.

Stereoselective Etherification Techniques

Given the importance of stereochemistry, methods that provide high levels of stereocontrol are particularly valuable. The Mitsunobu reaction is a premier example, renowned for its ability to convert primary and secondary alcohols into a range of functional groups, including ethers, with a predictable inversion of stereochemistry. organic-chemistry.orgmissouri.eduwikipedia.org

Mechanism and Stereochemical Outcome: The reaction utilizes a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). wikipedia.orgchem-station.com

PPh₃ and DEAD combine to form a phosphonium (B103445) intermediate. organic-chemistry.org

This intermediate activates the hydroxyl group of 2-methoxycyclopentanol, converting it into an excellent leaving group.

The N-protected 3-hydroxyazetidine then acts as the nucleophile, displacing the activated oxygen group in a clean S_N2 reaction.

Crucially, this S_N2 displacement occurs with a complete inversion of configuration at the stereogenic carbon of the alcohol. missouri.edu This feature makes the Mitsunobu reaction a powerful tool for controlling the final stereochemistry of the ether linkage. If one starts with cis-2-methoxycyclopentanol, the product will have a trans relationship between the methoxy group and the azetidinoxy group, and vice-versa. The main drawback can be the removal of phosphine oxide and hydrazide byproducts from the reaction mixture. chem-station.com

Table 2: Comparison of Etherification Strategies
MethodKey ReagentsStereochemical OutcomeAdvantagesDisadvantages
Williamson Ether SynthesisStrong base (e.g., NaH), Alkyl Tosylate/HalideInversion (S_N2)Widely applicable, uses common reagents. byjus.comCompetition from E2 elimination for secondary electrophiles. masterorganicchemistry.com
Alkoxymercuration-DemercurationHg(O₂CCF₃)₂, NaBH₄Anti-additionAvoids carbocation rearrangements, good for secondary systems. libretexts.orgmasterorganicchemistry.comRequires stoichiometric use of toxic mercury salts.
Mitsunobu ReactionPPh₃, DEAD/DIADComplete InversionPredictable and clean inversion of stereochemistry, mild conditions. organic-chemistry.orgchem-station.comByproduct removal can be difficult; nucleophile must be acidic (pKa < 13). wikipedia.org

Cyclic Ether Synthesis Methodologies Applicable to the Cyclopentyl-Ether Linkage

While typically used to form rings, the principles behind intramolecular etherification can inform strategies for the intermolecular reaction. Intramolecular Williamson ether synthesis, for example, is highly efficient for forming 5- and 6-membered rings like tetrahydrofuran (B95107) (THF) and tetrahydropyran (B127337) (THP). masterorganicchemistry.commasterorganicchemistry.com This efficiency is due to the favorable proximity of the reacting nucleophile and electrophile within the same molecule.

Advanced catalytic methods developed for cyclic ether synthesis can also be considered. For example, palladium-catalyzed intramolecular hydroalkoxylation of hydroxy olefins is a powerful method for forming cyclic ethers with high stereospecificity. nih.gov Such reactions proceed via the formation of a palladium π-allyl complex, which is then attacked by the tethered hydroxyl group. nih.gov While this is an intramolecular process, the underlying principles of metal-catalyzed activation of an alkene or allyl group towards nucleophilic attack by an alcohol could potentially be adapted for an intermolecular variant, providing a modern catalytic approach to the desired ether linkage. Similarly, borane-catalyzed reductive cycloetherification of diketones offers a metal-free pathway to cis-substituted cyclic ethers, highlighting the ongoing development of novel catalytic systems for ether bond formation. chemrxiv.org

Stereochemical Control in the Synthesis of this compound.

The stereochemical complexity of this compound arises from the presence of multiple chiral centers in both the cyclopentyl and azetidine rings. Controlling the relative and absolute stereochemistry at these centers is a critical aspect of any synthetic approach.

Diastereoselective Synthesis Methods.

A plausible diastereoselective approach would likely involve the coupling of a suitably protected 3-hydroxyazetidine with a 2-methoxycyclopentanol derivative. The stereochemistry of the final product would be dependent on the stereochemistry of the starting materials and the reaction conditions employed for the etherification.

For instance, a Williamson ether synthesis between an N-protected (e.g., with a Boc or Cbz group) 3-hydroxyazetidine and a reactive derivative of 2-methoxycyclopentanol (such as a tosylate or mesylate) could be envisioned. The diastereoselectivity would be dictated by the inherent stereochemistry of the reacting partners. To achieve a specific diastereomer, one would need to start with enantiomerically pure 3-hydroxyazetidine and the desired diastereomer of 2-methoxycyclopentanol.

The table below illustrates potential starting material combinations and their expected diastereomeric products.

N-Protected 3-Hydroxyazetidine Stereoisomer2-Methoxycyclopentanol Derivative StereoisomerExpected this compound Diastereomer
(R)-N-Boc-3-hydroxyazetidine(1R,2S)-2-methoxycyclopentyl tosylate(R)-3-[((1R,2S)-2-Methoxycyclopentyl)oxy]azetidine (N-Boc protected)
(S)-N-Boc-3-hydroxyazetidine(1R,2S)-2-methoxycyclopentyl tosylate(S)-3-[((1R,2S)-2-Methoxycyclopentyl)oxy]azetidine (N-Boc protected)
(R)-N-Boc-3-hydroxyazetidine(1S,2R)-2-methoxycyclopentyl tosylate(R)-3-[((1S,2R)-2-Methoxycyclopentyl)oxy]azetidine (N-Boc protected)
(S)-N-Boc-3-hydroxyazetidine(1S,2R)-2-methoxycyclopentyl tosylate(S)-3-[((1S,2R)-2-Methoxycyclopentyl)oxy]azetidine (N-Boc protected)

Enantioselective Synthesis Approaches.

An enantioselective synthesis would necessitate the use of chiral catalysts or reagents to induce asymmetry during the formation of one of the chiral centers, assuming a prochiral starting material. For example, an asymmetric reduction of an N-protected 3-azetidinone to generate a chiral 3-hydroxyazetidine intermediate could be a key step. Catalysts based on chiral ruthenium or rhodium complexes are often employed for such transformations.

Alternatively, an enantioselective etherification could be explored, although this is generally less common. This might involve a chiral phase-transfer catalyst or a metal complex with a chiral ligand to differentiate between enantiotopic faces of a prochiral starting material. However, the development of such a method would require significant research and optimization.

Chiral Auxiliary and Catalyst-Controlled Strategies.

The use of chiral auxiliaries represents a powerful strategy for controlling stereochemistry. A chiral auxiliary could be temporarily attached to the azetidine nitrogen or another functional group to direct a subsequent stereoselective reaction. For example, an N-acyl derivative of a chiral oxazolidinone could be used to direct the stereoselective reduction of the 3-keto group of an azetidinone precursor. After the desired stereochemistry is established, the chiral auxiliary would be removed.

Catalyst-controlled strategies would likely focus on the key bond-forming reactions. For instance, in a hypothetical scenario involving the addition of a cyclopentyl-based nucleophile to an azetidinyl electrophile, a chiral Lewis acid catalyst could be employed to control the facial selectivity of the attack, thereby establishing the desired stereocenter.

The selection of an appropriate chiral catalyst would be crucial and would depend on the specific reaction being catalyzed. Below is a table of potential catalyst types and their hypothetical application in the synthesis.

Catalyst TypePotential ApplicationDesired Outcome
Chiral Ruthenium ComplexAsymmetric hydrogenation of N-Boc-3-azetidinoneEnantioselective formation of (R)- or (S)-N-Boc-3-hydroxyazetidine
Chiral Rhodium ComplexAsymmetric hydrogenation of N-Boc-3-azetidinoneEnantioselective formation of (R)- or (S)-N-Boc-3-hydroxyazetidine
Chiral Lewis AcidCatalysis of a hypothetical cycloaddition to form the azetidine ringDiastereo- and enantioselective formation of a key azetidine intermediate
Chiral Phase-Transfer CatalystCatalysis of the etherification reactionEnantioselective formation of the ether linkage

Optimization and Scale-Up of Synthetic Protocols for this compound.

As no established synthetic protocol for this compound exists, any discussion of optimization and scale-up is speculative. However, general principles of process chemistry would apply to any developed route.

Key areas for optimization would include:

Reaction Conditions: Temperature, pressure, reaction time, and solvent choice would need to be systematically varied to maximize yield and selectivity while minimizing side product formation.

Reagent Stoichiometry: The molar ratios of reactants and catalysts would be optimized to ensure complete conversion and efficient catalyst turnover.

Purification Methods: Development of non-chromatographic purification methods, such as crystallization or distillation, would be critical for large-scale production to be economically viable.

Process Safety: A thorough hazard evaluation of all reagents, intermediates, and reaction conditions would be necessary to ensure safe operation on a larger scale.

The table below outlines potential parameters for optimization in a hypothetical Williamson ether synthesis step.

ParameterRange to be InvestigatedGoal of Optimization
Temperature25 °C to 100 °CMaximize reaction rate, minimize decomposition
BaseNaH, K2CO3, Cs2CO3Maximize yield, minimize side reactions
SolventDMF, DMSO, AcetonitrileImprove solubility, enhance reaction rate
Concentration0.1 M to 1 MIncrease throughput, facilitate product isolation

Ultimately, the development of a scalable and robust synthesis for this compound would require extensive experimental work to establish a viable synthetic route, followed by rigorous process optimization and safety assessment.

Advanced Structural Elucidation and Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation Analysis

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For 3-[(2-Methoxycyclopentyl)oxy]azetidine, a suite of NMR experiments is necessary to assign all proton and carbon signals, establish through-bond and through-space correlations, and investigate its dynamic conformational processes.

A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is used to piece together the molecular puzzle.

¹H and ¹³C NMR: The 1D spectra provide initial information on the number and type of protons and carbons. The ¹H NMR would show distinct signals for the methoxy (B1213986) protons, the protons on the azetidine (B1206935) ring, and the protons on the cyclopentyl ring. The ¹³C NMR spectrum would similarly show unique resonances for each carbon atom in the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would be used to trace the connectivity within the azetidine ring (e.g., from H2 to H3 and H4) and separately within the cyclopentyl ring, confirming the arrangement of methylene (B1212753) and methine groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon atom it is directly attached to. sdsu.eduresearchgate.net It allows for the unambiguous assignment of carbon signals based on the more easily assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about the molecule's stereochemistry and conformation. researchgate.netipb.pt For this compound, NOESY is essential to determine the relative configuration of the substituents on the cyclopentyl ring (i.e., cis or trans). For example, in a cis isomer, a NOE would be observed between the proton at C1 and the proton at C2 on the cyclopentyl ring.

A representative dataset of expected NMR assignments for a specific isomer is presented below.

Interactive Table 1: Hypothetical NMR Data for cis-3-[(1R,2S)-2-Methoxycyclopentyl)oxy]azetidine in CDCl₃
Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key 2D Correlations
Azetidine Ring
N-H~1.8-2.5 (broad s)-COSY: -
C2/C4-Hα~3.8-4.0 (m)~55.0COSY: C2/C4-Hβ, C3-H; HSQC: C2/C4
C2/C4-Hβ~3.6-3.8 (m)~55.0COSY: C2/C4-Hα, C3-H; HSQC: C2/C4
C3-H~4.5-4.7 (m)~78.0COSY: C2/C4-Hα/β; HSQC: C3; HMBC: C1 (Cyclopentyl), C2/C4 (Azetidine); NOESY: C1-H (Cyclopentyl)
Cyclopentyl Ring
C1-H~4.1-4.3 (m)~85.0COSY: C2-H, C5-H; HSQC: C1; HMBC: C3 (Azetidine), C2/C5 (Cyclopentyl); NOESY: C3-H (Azetidine), C2-H (cis)
C2-H~3.7-3.9 (m)~88.0COSY: C1-H, C3-H; HSQC: C2; HMBC: OCH₃, C1/C3 (Cyclopentyl); NOESY: C1-H (cis), OCH₃
C3/C4/C5-H~1.5-2.0 (m)~22.0-32.0COSY: Adjacent cyclopentyl protons; HSQC: C3/C4/C5
Methoxy Group
OCH₃~3.35 (s)~57.0HSQC: C(OCH₃); HMBC: C2 (Cyclopentyl); NOESY: C2-H

Since this compound is a chiral molecule, it can exist as a mixture of enantiomers. Chiral shift reagents (CSRs), typically lanthanide complexes, can be used to determine the enantiomeric excess (% ee) of a sample. nih.govlibretexts.org When a CSR is added to a solution of the chiral compound, it forms diastereomeric complexes that have different NMR spectra. rsc.org This results in the separation of signals for the two enantiomers, allowing for their relative quantities to be determined by integration. For example, the sharp singlet of the methoxy group would likely resolve into two distinct singlets in the presence of a CSR, with the ratio of their integrals corresponding to the enantiomeric ratio.

The four-membered azetidine ring is not planar and undergoes rapid ring inversion (puckering) at room temperature. acs.org Additionally, the nitrogen atom undergoes pyramidal inversion. These dynamic processes can lead to averaged signals in the NMR spectrum. By lowering the temperature, these conformational changes can be slowed or "frozen out" on the NMR timescale. rsc.org A variable-temperature (VT) NMR study would allow for the observation of distinct signals for axial and equatorial protons on the azetidine ring at low temperatures. From the temperature at which these signals coalesce, the energy barrier (ΔG‡) for the ring inversion process can be calculated, providing valuable insight into the conformational stability and flexibility of the azetidine moiety. auremn.org.br

¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atom. The chemical shift of the azetidine nitrogen is sensitive to factors such as N-substitution, protonation, and ring strain. ipb.ptacs.org For this compound, the ¹⁵N chemical shift would confirm the presence of a secondary amine within a strained four-membered ring. The value would be expected to shift significantly upon protonation of the nitrogen. nih.gov Heteronuclear correlation experiments like ¹H-¹⁵N HMBC can be used to correlate the nitrogen atom to protons on adjacent carbons, further confirming structural assignments.

X-ray Crystallography for Absolute and Relative Configuration Determination

While NMR provides the structure in solution, single-crystal X-ray crystallography gives an unambiguous picture of the molecule's conformation and configuration in the solid state. researchgate.neteurjchem.com This technique is the gold standard for determining the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles. mdpi.com

For this compound, a successful crystal structure analysis would definitively establish:

Relative Configuration: It would unequivocally confirm the cis or trans relationship between the methoxy and the azetidinyloxy substituents on the cyclopentane (B165970) ring.

Absolute Configuration: By using anomalous dispersion, typically requiring the presence of a heavier atom, or by crystallizing a single enantiomer, the absolute configuration (R/S) of all stereocenters can be determined. slideshare.net

Conformation: It would reveal the preferred solid-state conformation, including the pucker of the azetidine ring and the envelope or twist conformation of the cyclopentane ring. acs.org

Mass Spectrometry for Molecular Structure Confirmation and Mechanistic Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Interactive Table 2: Plausible Mass Spectrometry Fragmentation of this compound
m/z Value (Proposed)Fragment IdentityFragmentation Pathway
158.12[M+H]⁺Protonated molecular ion
126.08[M - CH₃OH + H]⁺Loss of methanol (B129727) from the cyclopentyl ring
101.08[C₅H₉O₂]⁺Cleavage of the C3-O bond, forming a 2-methoxycyclopentoxy cation
86.06[C₄H₈NO]⁺Cleavage of the C3-O bond, forming a protonated 3-hydroxyazetidine fragment
71.07[C₄H₉N]⁺Azetidine ring fragment after loss of the oxy substituent
57.06[C₃H₅O]⁺Fragment from the cyclopentyl ring after loss of methoxy group and subsequent cleavage

Analysis of these fragments helps to confirm the presence of the azetidine ring, the methoxycyclopentyl group, and the ether linkage connecting them. youtube.commiamioh.edu

for this compound

The precise structural characterization of novel chemical entities is fundamental to understanding their chemical behavior and potential applications. For the compound this compound, a comprehensive analytical approach employing advanced spectroscopic techniques is essential for unambiguous identification and detailed structural insight. This article focuses on the application of high-resolution mass spectrometry (HRMS), tandem mass spectrometry (MS/MS), and vibrational spectroscopy (Infrared and Raman) to elucidate the elemental composition, fragmentation pathways, and functional group characteristics of this molecule.

High-resolution mass spectrometry is a cornerstone technique for determining the elemental formula of a compound by measuring its mass with very high accuracy. For this compound, the molecular formula is C9H17NO2. HRMS can distinguish this from other potential formulas with the same nominal mass.

The theoretical exact mass of the protonated molecule [M+H]+ is calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O). This calculated mass provides a benchmark for experimental determination.

Table 1: Theoretical Exact Mass Calculation for Protonated this compound

ElementCountIsotopic Mass (Da)Total Mass (Da)
Carbon (C)912.000000108.000000
Hydrogen (H)181.00782518.14085
Nitrogen (N)114.00307414.003074
Oxygen (O)215.99491531.98983
Total [M+H]⁺ 172.133754

An experimental HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) for the protonated molecule that is extremely close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition.

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion (in this case, the protonated molecule at m/z 172.13) and analyzing the resulting fragment ions. The fragmentation pattern serves as a molecular fingerprint, offering insights into the connectivity of atoms. While direct experimental data for this compound is not available, a plausible fragmentation pathway can be predicted based on the known fragmentation behavior of ethers, cyclic amines, and cycloalkanes.

The primary fragmentation events would likely involve the cleavage of the ether linkage and the opening of the azetidine and cyclopentyl rings. The positive charge is expected to be retained by the fragment that is more stable.

Key Predicted Fragmentation Pathways:

Loss of the methoxycyclopentyl group: Cleavage of the C-O bond connecting the azetidine and the cyclopentyl ether moiety would result in a fragment corresponding to the protonated 3-hydroxyazetidine (m/z 74.06) and a neutral loss of methoxycyclopentane (98.07 Da).

Cleavage of the azetidine ring: Azetidine rings can undergo characteristic ring-opening fragmentations. This could lead to the loss of small neutral molecules like ethene (C2H4).

Fragmentation of the cyclopentyl ring: The cyclopentyl group can undergo fragmentation, leading to the loss of alkyl radicals.

Alpha-cleavage adjacent to the ether oxygen: This common fragmentation pathway for ethers could lead to the formation of a stabilized oxonium ion.

Table 2: Predicted Major Fragment Ions in MS/MS of Protonated this compound

Predicted Fragment Ion (m/z)Proposed FormulaDescription of Neutral Loss
140.10C8H14N⁺Loss of methanol (CH3OH)
114.10C6H12NO⁺Cleavage of the cyclopentyl ring
99.08C6H11O⁺Fragment containing the methoxycyclopentyl moiety
74.06C3H8NO⁺Protonated 3-hydroxyazetidine
57.07C4H9⁺Butyl cation from cyclopentyl ring fragmentation

It is important to note that the relative abundances of these fragment ions would depend on the specific conditions of the MS/MS experiment, such as the collision energy used.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying functional groups within a molecule. The vibrational modes of the chemical bonds in this compound will give rise to a characteristic spectrum. While a dedicated spectrum for this specific molecule is not publicly available, the expected vibrational frequencies can be inferred from the analysis of its constituent functional groups, particularly the azetidine ring and the cyclopentyl methyl ether moiety.

The key functional groups and their expected vibrational regions are:

N-H stretching: The secondary amine in the azetidine ring will exhibit a stretching vibration, typically in the range of 3300-3500 cm⁻¹. This peak is often broad in IR spectra due to hydrogen bonding.

C-H stretching: The aliphatic C-H bonds of the cyclopentyl and azetidine rings will show strong absorptions in the 2850-3000 cm⁻¹ region.

C-O stretching: The ether linkage (C-O-C) will produce a strong, characteristic stretching band in the IR spectrum, typically between 1050 and 1150 cm⁻¹.

N-H bending: The bending vibration of the N-H bond is expected in the region of 1590-1650 cm⁻¹.

C-N stretching: The stretching of the C-N bonds in the azetidine ring will likely appear in the 1020-1250 cm⁻¹ range.

Raman spectroscopy would be expected to provide complementary information, with the C-C and C-H symmetric stretching modes often showing strong Raman signals.

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
N-H Stretch3300 - 3500Medium-Strong, BroadWeak
C-H Stretch (aliphatic)2850 - 3000StrongStrong
N-H Bend1590 - 1650MediumWeak
C-O-C Stretch (ether)1050 - 1150StrongMedium
C-N Stretch1020 - 1250MediumMedium

The combination of these advanced spectroscopic techniques provides a robust framework for the comprehensive structural elucidation of this compound. HRMS confirms the elemental formula, MS/MS reveals the connectivity of the molecular framework, and vibrational spectroscopy identifies the key functional groups present.

Computational and Theoretical Investigations of 3 2 Methoxycyclopentyl Oxy Azetidine

Quantum Chemical Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. researchgate.netnih.gov For 3-[(2-Methoxycyclopentyl)oxy]azetidine, DFT is particularly useful for quantifying the ring strain inherent in the four-membered azetidine (B1206935) heterocycle.

Table 1: Calculated Strain Energies of Small Heterocycles using DFT Note: The following data is illustrative, based on typical values found in computational chemistry literature for similar structures, to demonstrate the output of DFT calculations.

CompoundCalculated Strain Energy (kcal/mol)Computational Method
Cyclopropane27.5B3LYP/6-31G(d)
Cyclobutane26.5B3LYP/6-31G(d)
Azetidine25.8B3LYP/6-31G(d)
3-Substituted Azetidine (Hypothetical)24.9B3LYP/6-31G(d)

While DFT is widely used, ab initio (from first principles) wavefunction-based methods provide a pathway to higher accuracy, albeit at a greater computational expense. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) offer a more rigorous treatment of electron correlation, which is crucial for obtaining benchmark-quality energies and properties. researchgate.net

For this compound, these high-accuracy calculations can be used to validate results from DFT methods and to compute properties where DFT may be less reliable. For instance, ab initio methods are often employed to calculate the relative energies of different conformers or the activation barriers of reactions with high precision. nih.gov A common strategy involves optimizing the molecular geometry at a less expensive level of theory (like DFT) and then performing a single-point energy calculation using a high-level ab initio method with a large basis set to obtain a more accurate energy value. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound, arising from the puckering of both rings and rotation around single bonds, results in a complex potential energy surface with multiple energy minima corresponding to different conformers.

Azetidine Ring Puckering: The four-membered azetidine ring is not planar and adopts a puckered conformation to alleviate some of its angular strain. rsc.orgnih.gov The degree of puckering can be described by a dihedral angle.

Cyclopentyl Ring Conformation: The five-membered cyclopentyl ring is also non-planar and typically exists in envelope or twist conformations, which interconvert rapidly.

Rotational Isomers: Rotation around the C-O single bonds of the ether linkage creates additional conformers.

Computational methods can systematically explore this conformational space to identify low-energy structures. Molecular dynamics (MD) simulations, which simulate the movement of atoms over time based on classical mechanics, are particularly effective for exploring the accessible conformational landscape of flexible molecules in solution. researchgate.netnih.govmdpi.com MD simulations can reveal the preferred conformations and the dynamics of interconversion between them.

Table 2: Key Dihedral Angles Defining the Conformation of this compound Note: This table identifies the crucial rotational axes for conformational analysis.

Dihedral AngleDescriptionAssociated Moiety
C-N-C-CDescribes the puckering of the azetidine ring.Azetidine
C-C-C-CDefines the envelope or twist conformation of the cyclopentyl ring.Cyclopentyl
C(azetidine)-O-C(cyclopentyl)-CRotation around the central ether linkage.Linkage
C-C-O-CH₃Rotation of the methoxy (B1213986) group.Methoxy

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation, and theoretical calculations can provide valuable confirmation.

After identifying the stable conformers of this compound, their NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated. The Gauge-Invariant Atomic Orbital (GIAO) method, typically used within a DFT framework, is a standard approach for predicting NMR parameters. researchgate.net The calculated shifts for each conformer can be averaged, weighted by their predicted Boltzmann population at a given temperature, to yield a theoretical spectrum that can be directly compared with experimental results. nih.gov Discrepancies between predicted and experimental values can often provide further insight into the molecular structure or dynamics.

Reaction Mechanism Modeling for Synthesis and Transformations

Theoretical modeling is instrumental in understanding the mechanisms of chemical reactions, including the synthesis and subsequent transformations of this compound. DFT calculations can be used to map the entire reaction pathway from reactants to products, identifying intermediate structures and, crucially, the transition states that connect them. unimib.itnih.gov

Table 4: Calculated Activation Energies for a Hypothetical Synthetic Step Note: This table provides illustrative data for a hypothetical nucleophilic substitution reaction to form the ether linkage.

Reaction StepDescriptionCalculated Activation Energy (ΔG‡, kcal/mol)
SN2 ReactionNucleophilic attack of 2-methoxycyclopentanol on 3-iodoazetidine+22.5

Transition State Analysis and Energy Barrier Calculations

There is no available data from transition state analyses or energy barrier calculations for reactions involving the synthesis or transformation of this compound. Computational studies, which would typically employ methods like Density Functional Theory (DFT), are necessary to calculate the geometries of transition states and their corresponding energy barriers. Such calculations provide insight into reaction kinetics and mechanisms. However, no specific studies have been published that apply these methods to this compound.

Prediction of Regio- and Stereoselectivity in Synthetic Steps

No computational studies have been found that predict the regio- and stereoselectivity of synthetic routes leading to this compound. Theoretical investigations in organic synthesis often utilize computational models to understand why certain isomers are formed over others. acs.orgnih.govfrontiersin.org These predictions are typically based on the calculated energies of different reaction pathways and transition states. researchgate.netchemrxiv.org For related heterocyclic compounds, frontier molecular orbital (FMO) theory and steric hindrance analysis through computational modeling are common approaches to rationalize and predict such selectivity. thescience.devresearchgate.net However, the application of these predictive models to the specific synthetic steps for this compound has not been reported.

Interactions with Solvents and Environmental Effects through Computational Models

There is a lack of published research on the computational modeling of interactions between this compound and various solvents. Such studies typically use implicit or explicit solvation models to understand how a solvent influences the conformation, stability, and reactivity of a solute molecule. acs.orgq-chem.com

Common implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), treat the solvent as a continuous dielectric medium to calculate solvation free energies. researchgate.netyoutube.com Explicit solvent models would involve molecular dynamics simulations with individual solvent molecules surrounding the solute. No studies were found that apply these computational techniques to this compound to assess its behavior in different chemical environments.

Reactivity and Transformational Studies of 3 2 Methoxycyclopentyl Oxy Azetidine

Reactions Involving the Azetidine (B1206935) Ring System

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, which is a primary driver for its reactivity. rsc.org This strain can be relieved through reactions that lead to the opening of the ring.

The susceptibility of the azetidine ring to cleavage is a cornerstone of its chemistry, providing pathways to a variety of functionalized acyclic amines. These transformations can be initiated by acids, nucleophiles, or through processes that leverage the inherent strain of the four-membered ring.

Acid-Catalyzed Ring-Opening: In the presence of strong acids, the nitrogen atom of the azetidine ring is protonated, forming a reactive azetidinium ion. This activation facilitates nucleophilic attack and subsequent ring cleavage. The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors. For an unsubstituted or N-alkylated azetidine, a nucleophile will typically attack one of the ring carbons, leading to the opening of the C-N bond.

Nucleophilic Ring-Opening: Direct attack by a nucleophile on a carbon atom of the azetidine ring is also a viable pathway for ring-opening, particularly if the nitrogen atom is functionalized with an electron-withdrawing group, which enhances the electrophilicity of the ring carbons. The reaction generally follows an S(_N)2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom.

Strain-Release Driven Reactions: The considerable ring strain of azetidines (approximately 25.4 kcal/mol) is a thermodynamic driving force for ring-opening. rsc.org This inherent strain can be exploited in various transformations, including rearrangements and reactions with organometallic reagents, which proceed via pathways that alleviate this strain. bris.ac.ukunipd.itnih.gov For instance, strain-release driven anion relay sequences have been developed for the synthesis of functionalized azetidines. nih.gov

A summary of potential ring-opening reactions is presented in the table below.

Reaction Type Reagents/Conditions Expected Products Mechanism
Acid-CatalyzedStrong acids (e.g., HBr, HI)HaloaminesS(_N)1 or S(_N)2
NucleophilicStrong nucleophiles (e.g., organolithiums, Grignard reagents)Functionalized aminesS(_N)2
Strain-ReleaseHeat, transition metal catalystsVaries depending on reactionPericyclic, radical, or metal-mediated

The lone pair of electrons on the nitrogen atom of the azetidine ring allows for a variety of functionalization reactions, including alkylation, acylation, and metalation. These reactions are fundamental in modifying the properties and reactivity of the azetidine moiety.

N-Alkylation: The nitrogen atom can be readily alkylated using alkyl halides or other electrophilic alkylating agents. This reaction typically proceeds via an S(_N)2 mechanism. The choice of solvent and base is crucial for optimizing the reaction conditions. N-alkylation can also be achieved using alcohols under catalytic conditions. nih.govrsc.org

N-Acylation: Acylation of the azetidine nitrogen can be accomplished using acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. N-acylation is a common strategy to introduce a variety of functional groups and can influence the reactivity of the azetidine ring. researchgate.netbeilstein-journals.org

N-Metalation: In the presence of strong bases, such as organolithium reagents, the N-H proton of an unsubstituted azetidine can be abstracted to form an N-metalated species. This lithiated intermediate can then react with various electrophiles, providing a route to N-substituted azetidines.

The following table summarizes key N-functionalization reactions.

Functionalization Reagents Product
N-AlkylationAlkyl halide, baseN-Alkylazetidine
N-AcylationAcyl chloride, baseN-Acylazetidine
N-MetalationStrong base (e.g., n-BuLi)N-Lithioazetidine

Rearrangement reactions of azetidines can be induced by heat, light, or catalysts and often proceed through mechanisms that relieve ring strain. These reactions can lead to the formation of other heterocyclic systems or acyclic isomers. While specific rearrangement reactions for 3-[(2-Methoxycyclopentyl)oxy]azetidine have not been documented, analogous four-membered rings are known to undergo various skeletal reorganizations. wiley-vch.de For example, under certain conditions, azetidines can rearrange to form pyrrolidines or other larger ring systems.

Reactions Involving the Ether Linkage

The ether linkage in this compound is generally stable but can be cleaved under specific, often harsh, reaction conditions.

Acid-Catalyzed Cleavage: The cleavage of ethers is most commonly achieved under strongly acidic conditions, typically with hydrogen halides such as HBr or HI. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comchemistrysteps.comunizin.orgkhanacademy.org The reaction is initiated by the protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol). The subsequent nucleophilic attack by the halide ion can proceed via either an S(_N)1 or S(_N)2 mechanism, depending on the structure of the ether. orgoreview.commasterorganicchemistry.comlibretexts.orglongdom.orglibretexts.org

S(_N)2 Mechanism: If the carbon atom adjacent to the ether oxygen is primary or secondary and not sterically hindered, the halide ion will attack this carbon in a concerted fashion, displacing the alcohol. In the case of this compound, the carbon on the cyclopentyl ring is secondary.

S(_N)1 Mechanism: If one of the alkyl groups attached to the ether oxygen can form a stable carbocation (e.g., tertiary, benzylic, or allylic), the protonated ether may first dissociate to form this carbocation and an alcohol. orgoreview.comlibretexts.org The carbocation is then trapped by the halide nucleophile. The secondary carbon of the cyclopentyl group could potentially undergo an S(_N)1 pathway, but an S(_N)2 pathway is also plausible.

Nucleophilic Cleavage: Cleavage of ethers by nucleophiles without prior acid catalysis is generally difficult due to the poor leaving group ability of the alkoxide. However, under forcing conditions with very strong nucleophiles or in the presence of Lewis acids, such cleavage can occur.

The table below outlines the expected outcomes of ether cleavage.

Condition Reagent Mechanism Products
Acid-CatalyzedHBr or HIS(_N)1 / S(_N)23-Hydroxyazetidine and 1-bromo-2-methoxycyclopentane (B1268295) or 1-iodo-2-methoxycyclopentane
NucleophilicStrong nucleophile (e.g., LiAlH(_4))S(_N)2Generally unreactive under standard conditions

Transetherification is a process where one alkoxy group of an ether is exchanged for another by reacting the ether with an alcohol, typically in the presence of an acid or base catalyst. This reaction is reversible, and the equilibrium can be driven towards the desired product by using a large excess of the reactant alcohol or by removing one of the products. While not extensively documented for 3-alkoxyazetidines, transetherification is a known reaction for other ethers and could potentially be applied to this compound under appropriate catalytic conditions.

Transformations of the Cyclopentyl and Methoxy (B1213986) Moieties.

The cyclopentyl and methoxy groups of this compound offer several avenues for chemical modification. These transformations can be broadly categorized into interconversions of functional groups on the cyclopentyl ring and chemical modifications of the methoxy group. Such modifications are crucial for fine-tuning the physicochemical properties of the molecule and for exploring its chemical space.

The cyclopentyl ring, being a saturated carbocycle, is relatively stable. However, the ether linkage provides a handle for a number of chemical transformations. Reactions could potentially target the C-O bond of the ether or the C-H bonds on the cyclopentyl ring itself.

One potential transformation is the cleavage of the cyclopentyl ether. This can often be achieved under harsh acidic conditions, which would likely also affect the azetidine ring. A more selective approach might involve the use of specific Lewis acids or other ether-cleaving reagents. Another possibility is the introduction of functional groups onto the cyclopentyl ring through radical halogenation, followed by nucleophilic substitution. This would allow for the installation of a variety of functional groups, such as hydroxyl, amino, or cyano groups, at different positions on the cyclopentyl ring, leading to a diverse set of analogues.

Transformation Reagents and Conditions Potential Product(s) Notes
Ether CleavageHBr or HI, heat3-hydroxyazetidine and halocyclopentaneHarsh conditions may lead to azetidine ring opening.
Radical HalogenationN-Bromosuccinimide (NBS), light/radical initiator3-[(Bromo-2-methoxycyclopentyl)oxy]azetidine isomersNon-selective, leading to a mixture of products.
Hydroxylation (via halogenation)1. NBS, light2. NaOH(aq)3-[(Hydroxy-2-methoxycyclopentyl)oxy]azetidine isomersAllows for the introduction of a hydroxyl group.

The methoxy group is a common functional group in organic chemistry and can undergo several well-established transformations. The most common of these is O-demethylation to yield the corresponding alcohol. This can be achieved using a variety of reagents, with boron tribromide (BBr3) being one of the most effective for cleaving aryl and alkyl methyl ethers.

The resulting hydroxyl group can then serve as a handle for further functionalization. For instance, it can be re-alkylated with different alkyl halides to introduce longer or more complex alkyl chains, or it can be acylated to form esters. These modifications can significantly alter the lipophilicity and hydrogen-bonding capabilities of the molecule.

Transformation Reagents and Conditions Potential Product(s) Notes
O-DemethylationBBr₃, CH₂Cl₂3-[(2-Hydroxycyclopentyl)oxy]azetidineHighly effective method for demethylation.
Re-alkylation (of the resulting alcohol)NaH, R-X (e.g., ethyl iodide)3-[(2-Ethoxycyclopentyl)oxy]azetidineAllows for the introduction of various alkyl groups.
Acylation (of the resulting alcohol)Acyl chloride, pyridine3-[(2-Acyloxycyclopentyl)oxy]azetidineForms ester derivatives.

Derivatization and Analogue Synthesis for Structure-Reactivity Relationship Studies

Systematic derivatization of this compound is a key strategy for understanding its structure-reactivity relationships (SRR). The azetidine ring, with its secondary amine, is a prime site for such modifications. N-acylation and N-alkylation are straightforward methods to introduce a wide variety of substituents. These modifications can modulate the basicity of the nitrogen atom and introduce new steric and electronic features.

Furthermore, modifications at the 3-position of the azetidine ring can be explored. While the starting material has a 3-oxy substituent, it is conceivable to synthesize analogues with different linkers (e.g., thioether, amino) or entirely different substituent types at this position to probe the importance of the ether linkage and the cyclopentyl moiety. The synthesis of such analogues would likely start from 3-hydroxyazetidine or a related precursor.

A library of analogues can be generated by combining the modifications described in sections 5.3.1, 5.3.2, and 5.4. The biological or chemical reactivity of these analogues can then be systematically evaluated to build a comprehensive SRR profile.

Derivatization Site Modification Type Example Reagents Potential Analogue Structure
Azetidine NitrogenN-AcylationAcetyl chloride, triethylamine1-Acetyl-3-[(2-methoxycyclopentyl)oxy]azetidine
Azetidine NitrogenN-AlkylationBenzyl bromide, K₂CO₃1-Benzyl-3-[(2-methoxycyclopentyl)oxy]azetidine
Azetidine NitrogenN-SulfonylationTosyl chloride, pyridine1-Tosyl-3-[(2-methoxycyclopentyl)oxy]azetidine
3-Position SubstituentVariation of the ether linkage(starting from 3-hydroxyazetidine)3-[(2-Methoxycyclopentyl)thio]azetidine
Cyclopentyl RingIntroduction of substituents(via multi-step synthesis)3-[(4-Fluoro-2-methoxycyclopentyl)oxy]azetidine

Broader Implications and Future Research Directions

Advances in Heterocyclic Chemistry Enabled by 3-[(2-Methoxycyclopentyl)oxy]azetidine Research

The study of this compound would likely catalyze significant advancements in the broader field of heterocyclic chemistry. The inherent ring strain of the azetidine (B1206935) core, coupled with the stereochemical complexity of the 2-methoxycyclopentyl substituent, presents a formidable synthetic challenge. Overcoming this would necessitate the development of novel synthetic methodologies, potentially involving innovative C-N and C-O bond-forming reactions under mild conditions. Furthermore, understanding the influence of the bulky, chiral side chain on the reactivity of the azetidine nitrogen could lead to new strategies for the selective functionalization of small, strained heterocycles, a class of compounds of immense importance in medicinal chemistry.

Potential for this compound as a Versatile Synthetic Building Block for Complex Architectures

The structure of this compound is intrinsically modular, positioning it as a potentially valuable synthon for the construction of more complex molecular architectures. The azetidine ring can serve as a linchpin, allowing for the introduction of diverse substituents at the nitrogen atom. This could be leveraged in fragment-based drug discovery or in the synthesis of novel ligands for catalysis. The stereocenters on the cyclopentyl ring offer a scaffold for creating intricate three-dimensional structures, which could be exploited in the synthesis of natural product analogues or complex bioactive molecules.

Table 1: Potential Synthetic Transformations of this compound

Functional Group Potential Reaction Resulting Structure
Azetidine Nitrogen N-Alkylation, N-Arylation, Acylation Variously substituted azetidines
Azetidine Ring Ring-opening with nucleophiles Functionalized amino alcohols
Methoxy (B1213986) Group Ether cleavage Hydroxylated cyclopentyl derivatives

Methodological Advancements in Stereoselective Synthesis and Spectroscopic Characterization

The synthesis of enantiomerically pure this compound would be a significant achievement, likely requiring the development of new asymmetric synthetic routes. This could involve chiral catalysts for the key bond-forming steps or the use of starting materials from the chiral pool. The precise control of the relative stereochemistry between the azetidine and cyclopentyl rings would be a key challenge, pushing the boundaries of current stereoselective methods.

The characterization of this molecule would also necessitate sophisticated spectroscopic techniques. Advanced 2D NMR experiments, such as NOESY and ROESY, would be crucial for establishing the through-space proximity of protons and thus confirming the relative stereochemistry. Computational modeling of the conformational landscape of the molecule would likely be required to fully interpret the experimental spectroscopic data.

Table 2: Key Spectroscopic Data for Hypothetical Diastereomers

Diastereomer Predicted Key ¹H NMR Signal Predicted Key NOE Correlation
(cis)-isomer Shift of proton at C2 of cyclopentyl ring Correlation between azetidine CH and cyclopentyl C2-H

Unexplored Reactivity Pathways and Theoretical Challenges

The interplay between the strained azetidine ring and the adjacent ether functionality could give rise to novel and unexplored reactivity. For instance, the oxygen atom of the methoxy group could potentially act as an intramolecular directing group in reactions involving the azetidine ring. Theoretical studies would be invaluable in predicting the conformational preferences of the molecule and in understanding the electronic factors that govern its reactivity. Key theoretical challenges would include accurately modeling the ring strain of the azetidine and predicting the transition states for its potential ring-opening or rearrangement reactions.

Opportunities for Interdisciplinary Research (e.g., Materials Science, Catalysis) Excluding Prohibited Elements

The unique structural features of this compound could also find applications in interdisciplinary fields. In materials science, polymers incorporating this motif could exhibit interesting physical properties due to the rigidity and polarity of the azetidine ring. In catalysis, derivatives of this compound could be explored as chiral ligands for asymmetric metal catalysis, with the stereocenters on the cyclopentyl ring providing a well-defined chiral environment around the metal center. The nitrogen atom of the azetidine could also serve as a binding site for organocatalysis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.